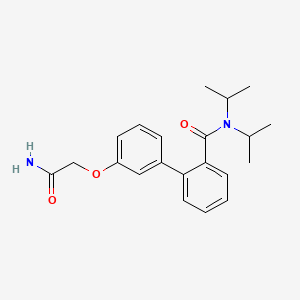
N-(3-isobutoxy-4-methoxyphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of nicotinamide derivatives, including those similar to N-(3-isobutoxy-4-methoxyphenyl)nicotinamide, involves strategic modifications to enhance their activity and stability. A notable approach in the synthesis of related compounds includes the design and synthesis of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, to discover novel herbicides. Some derivatives have exhibited significant herbicidal activity against specific weed species at certain concentrations, indicating the potential for agricultural applications (Chen Yu et al., 2021).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives plays a crucial role in their chemical behavior and biological activity. X-ray analysis and molecular modeling have been employed to determine the configurations and interactions within these compounds. Studies on nicotinamide coenzyme models, which include similar structural motifs, reveal the importance of molecular orientation and steric interactions in determining the properties of these molecules (H. Staab et al., 1986).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions that are essential for their functional applications. The synthesis and transformation processes often involve nucleophilic substitution reactions, as demonstrated in the preparation of nicotinamide and nicotinic acid derivatives from 2-methoxy-3-cyanopyridines using organo cuprates. These reactions are facilitated by Lewis acids and are critical for generating a wide range of derivatives with diverse activities (A. Abdel-Aziz, 2007).
Physical Properties Analysis
The physical properties of N-(3-isobutoxy-4-methoxyphenyl)nicotinamide and related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configurations. Investigations into the crystal structures of related nicotinamide compounds have shown significant differences in their hydrogen bonding patterns and molecular conformations, which can affect their solubility and stability (J. Cobo et al., 2008).
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, including reactivity, stability, and interaction with biological molecules, are pivotal for their application in various fields. Studies on the fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives illustrate the impact of chemical modifications on biological efficacy. These modifications can significantly enhance the activity against specific pathogens, offering insights into the design of more effective compounds (Hongfei Wu et al., 2022).
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12(2)11-22-16-9-14(6-7-15(16)21-3)19-17(20)13-5-4-8-18-10-13/h4-10,12H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWQBOAIDWSADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329907 |
Source


|
| Record name | N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide | |
CAS RN |
332040-93-4 |
Source


|
| Record name | N-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-3-phenyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5676023.png)
![5-methyl-1-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5676028.png)
![3-(2-oxo-2-phenylethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676031.png)

![8-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676040.png)

![N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide](/img/structure/B5676054.png)
![2-(3-methoxypropyl)-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5676060.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylbenzamide](/img/structure/B5676064.png)
![N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5676069.png)

![5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline](/img/structure/B5676080.png)
![3-benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676090.png)
![1-naphthyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B5676115.png)